![molecular formula C20H23N3O5 B5537081 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

- The compound of interest is a complex organic molecule that appears to be related to various synthesized derivatives in scientific research. Its synthesis involves multi-step organic reactions, employing techniques common in medicinal and organic chemistry.

Synthesis Analysis

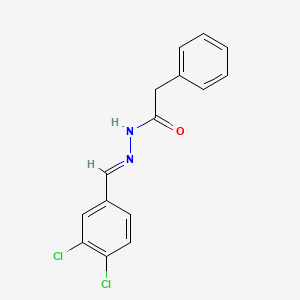

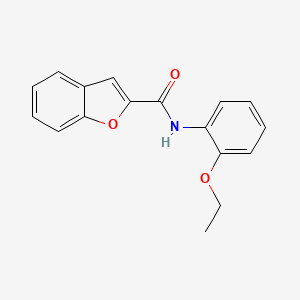

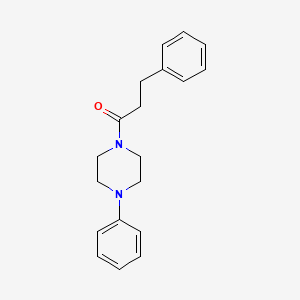

- The synthesis of related compounds often involves multi-component reactions, where different precursors are combined under specific conditions. For example, the synthesis of pyrazole and pyridine derivatives typically involves reactions with chalcones, hydrazine hydrate, and various catalysts (Thirunarayanan & Sekar, 2016).

Molecular Structure Analysis

- The molecular structure of such compounds is usually elucidated using spectroscopic methods like NMR, IR, and sometimes X-ray crystallography. These techniques provide detailed insights into the arrangement of atoms and the electronic structure of the molecule (Golla et al., 2020).

Chemical Reactions and Properties

- Compounds in this category often exhibit a range of chemical reactions, attributable to their functional groups. They may undergo cyclization, rearrangement, and substitution reactions, depending on the reaction conditions and the presence of specific reagents (Strah et al., 1996).

Physical Properties Analysis

- The physical properties of these compounds, like melting point, solubility, and crystalline structure, are often determined experimentally. These properties can be influenced by the nature of the substituents and the overall molecular architecture.

Chemical Properties Analysis

- The chemical properties, including reactivity, stability, and electrochemical properties, are closely tied to the molecular structure. For instance, the presence of pyrazole or pyridine rings can impart specific electronic characteristics, influencing the molecule's behavior in chemical reactions (Al-ayed, 2011).

Scientific Research Applications

Synthesis and Chemistry

Compounds with complex structures, including pyrroles and imidazoles, are subjects of synthetic chemistry research, aimed at developing new methodologies or improving existing ones for their synthesis. For instance, research on "Synthesis and chemistry of 4,5-dihydrothieno[3,2-b]pyrrol-6-one" by Gaywood and Mcnab (2009) explores flash vacuum pyrolysis as a technique to produce new heteroindoxyl compounds, showcasing the interest in developing novel synthetic routes and understanding the chemistry of heterocyclic compounds (Gaywood & Mcnab, 2009).

Antimicrobial and Antioxidant Applications

Pyrrole derivatives, like those studied by Kumar et al. (2017), have been evaluated for their antimicrobial properties. This research underscores the potential of pyrrole-based compounds in developing new antimicrobial agents, highlighting the ongoing interest in exploiting the biological activities of these compounds for pharmaceutical applications (Kumar, Kumar, & Nihana, 2017).

Structurally Diverse Libraries

The generation of structurally diverse libraries through various chemical reactions, as explored by Roman (2013), indicates the broad interest in creating compound libraries for screening purposes in drug discovery and development. Such research is critical for identifying new bioactive compounds with potential therapeutic applications (Roman, 2013).

Functionalized Ionic Liquids

The synthesis of compounds with diverse nitrogenous centers for the development of hydroxylic ionic liquids, as discussed by Shevchenko et al. (2017), showcases the application of similar compounds in creating new materials with unique properties, such as high conductivity and low glass transition temperature. These materials may have applications in various industries, including electronics and energy (Shevchenko et al., 2017).

properties

IUPAC Name |

3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-13(24)17-18(14-5-6-15(27-2)16(11-14)28-3)23(20(26)19(17)25)9-4-8-22-10-7-21-12-22/h5-7,10-12,18,25H,4,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUCTVWVPGWUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CCCN3C=CN=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-5-(3,4-dimethoxy-phenyl)-3-hydroxy-1-(3-imidazol-1-yl-propyl)-1,5-dihydro-pyrrol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)

![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)

![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)

![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)

![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)

![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)